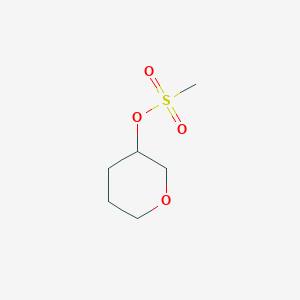

Tetrahydro-2H-pyran-3-YL methanesulfonate

Description

Historical Context and Significance of Sulfonate Esters as Synthetic Intermediates

Sulfonate esters, such as mesylates, tosylates, and triflates, are derivatives of sulfonic acids and have long been recognized as crucial reagents in organic synthesis. nih.govprepchem.com Their primary significance stems from their function as excellent leaving groups. In many reactions, the hydroxyl group (-OH) of an alcohol is a poor leaving group because its conjugate acid, water, has a pKa that is not low enough to stabilize the resulting hydroxide (B78521) anion effectively. prepchem.com Sulfonate esters resolve this issue by converting the hydroxyl group into a group that departs as a highly stable, resonance-stabilized sulfonate anion, which is a very weak base. prepchem.com

The conversion of an alcohol to a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate), is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). mdma.ch This transformation makes the carbon atom to which the oxygen is attached highly electrophilic and susceptible to nucleophilic attack. Consequently, sulfonate esters are widely used as intermediates in nucleophilic substitution (SN2) and elimination (E2) reactions. prepchem.comresearchgate.net Their stability and predictable reactivity have made them indispensable tools for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net

The Tetrahydropyran (B127337) Scaffold: Core Structures and Derivatives in Chemical Space

The tetrahydropyran (THP) ring is a six-membered, oxygen-containing saturated heterocycle. This structural motif is one of the most abundant scaffolds found in a vast array of biologically active natural products, including polyketides and carbohydrates. prepchem.com In the realm of medicinal chemistry and drug discovery, the THP scaffold is of paramount importance. google.com It is often considered a bioisostere of a cyclohexane (B81311) ring, but with distinct properties. The introduction of the oxygen atom reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. google.com

The development of methodologies to construct substituted tetrahydropyran rings is a key objective in modern organic synthesis. prepchem.com Strategies for its synthesis are diverse and include hetero-Diels-Alder reactions, Prins cyclizations, and various metal-mediated cyclizations. prepchem.comorganic-chemistry.org The prevalence of the THP core in numerous commercial drugs underscores its value in creating structurally complex and pharmacologically active molecules. mdpi.comresearchgate.net Its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-HIV, and antimicrobial agents. google.commdpi.com

Strategic Importance of Tetrahydro-2H-pyran-3-yl Methanesulfonate and Related Pyran-Based Mesylates in Organic Synthesis

The strategic importance of this compound lies in its role as a reactive intermediate for the stereocontrolled elaboration of the THP scaffold. By positioning an excellent leaving group—the methanesulfonate—at the 3-position, this compound provides a reliable electrophilic site for the introduction of various nucleophiles.

The synthesis of such pyran-based sulfonates typically begins with the corresponding alcohol, (Tetrahydro-2H-pyran-3-yl)methanol. This alcohol is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the target mesylate. This procedure is efficient and generally high-yielding. mdma.chprepchem.com An analogous procedure is used for the synthesis of related tosylates. google.com

| Reactant | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| (6-pentyltetrahydro-2H-pyran-3-yl)methanol | p-toluenesulfonyl chloride, pyridine | Dichloromethane (B109758) | Ice-cooling, followed by overnight stirring | (6-pentyltetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate |

Once formed, this compound and its analogues become powerful building blocks. The mesylate group can be readily displaced by a wide range of nucleophiles, including phenols, amines, azides, and carbanions, to form new ether, amine, or carbon-carbon bonds, respectively. This reactivity is particularly valuable in fragment-based drug design and the total synthesis of complex natural products where the THP unit is a key structural component. For instance, a closely related tosylate, (6-pentyltetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate, has been utilized in an etherification reaction with a substituted phenol (B47542) to construct a molecule targeted for liquid crystal display devices. google.com

| Electrophile | Nucleophile | Base | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| (6-pentyltetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate | 4-ethoxy-2,3-difluorophenol | Potassium carbonate | DMF | 70°C, 5 hours | Aryl Ether |

This synthetic utility allows chemists to couple the THP moiety to other complex molecular fragments late in a synthetic sequence, providing a convergent and efficient approach to target molecules. The defined stereochemistry of the starting alcohol can often be transferred to the product with high fidelity, making these mesylates crucial for asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

oxan-3-yl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-11(7,8)10-6-3-2-4-9-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFXSGOGYHXYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697048 | |

| Record name | Oxan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129888-63-7 | |

| Record name | Oxan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrahydro 2h Pyran 3 Yl Methanesulfonate and Analogues

General Approaches to the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring is a common structural motif in numerous biologically active molecules and natural products. researchgate.netnih.gov Consequently, a variety of synthetic strategies have been established for its construction. Common approaches include:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a 4-substituted tetrahydropyran. researchgate.netntu.edu.sg It is a convergent strategy for creating 2,6-disubstituted THP rings. ntu.edu.sg

Hetero-Diels-Alder (HDA) Reactions: This cycloaddition reaction between a diene and an aldehyde or ketone (the dienophile) is a powerful method for constructing the THP ring with good stereochemical control. researchgate.netnih.govnih.gov

Intramolecular Epoxide Ring Opening (IERO): The cyclization of 4,5-epoxy alcohols can lead to the formation of either tetrahydrofuran (B95107) (5-membered ring) or tetrahydropyran (6-membered ring) systems. nih.gov The regioselectivity of the ring opening is a key factor in this approach. nih.gov

Ring-Closing Metathesis (RCM): This method uses transition metal catalysts, typically ruthenium-based, to form cyclic ethers from acyclic diene precursors. researchgate.netnih.gov

Oxa-Michael Reactions: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile is a widely used method for constructing the THP ring. researchgate.net

Hydrogenation of Dihydropyrans: Simple tetrahydropyran can be prepared by the catalytic hydrogenation of dihydropyran using catalysts such as Raney nickel. orgsyn.org

These methods provide access to a wide range of substituted tetrahydropyranols, which are the direct precursors for the synthesis of the target methanesulfonate (B1217627) esters.

Esterification Protocols for the Generation of Tetrahydropyran-3-yl Methanesulfonates

The conversion of the hydroxyl group of a tetrahydropyranol to a methanesulfonate (mesylate) is a crucial step that transforms the alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.comkhanacademy.org This transformation is typically achieved through esterification with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. commonorganicchemistry.com

The general reaction involves the treatment of the alcohol with methanesulfonyl chloride and a tertiary amine base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). commonorganicchemistry.comprepchem.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. masterorganicchemistry.com An alternative reagent is methanesulfonic anhydride, which avoids the formation of HCl and the potential for alkyl chloride side products. commonorganicchemistry.com

A typical laboratory-scale procedure for a related compound, tetrahydro-2-pyranylmethyl mesylate, involves dissolving the starting alcohol (tetrahydro-2-pyranylmethanol) and triethylamine in dichloromethane. prepchem.com The solution is cooled, and methanesulfonyl chloride is added dropwise while maintaining a low temperature. prepchem.com After the addition is complete, the reaction is allowed to warm and stir for a short period before being worked up by washing with water, dilute acid, and bicarbonate solution to remove excess reagents and byproducts. prepchem.com

| Component | Role | Common Examples |

|---|---|---|

| Alcohol Substrate | Starting Material | Tetrahydro-2H-pyran-3-ol |

| Sulfonylating Agent | Source of Mesyl Group | Methanesulfonyl Chloride (MsCl), Methanesulfonic Anhydride (Ms₂O) |

| Base | Acid Scavenger | Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA) |

| Solvent | Reaction Medium | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene (B28343) |

Optimizing the conditions for the mesylation reaction is critical to maximize yield and minimize the formation of impurities. Key parameters to consider include temperature, the choice and amount of base, and the order of reagent addition.

Temperature Control: The reaction is highly exothermic and is typically carried out at low temperatures (e.g., -10 °C to 0 °C) during the addition of methanesulfonyl chloride. prepchem.com Maintaining a low temperature helps to prevent side reactions, such as the formation of elimination products or the reaction of the mesylate with the chloride ion byproduct to form an alkyl chloride. commonorganicchemistry.com

Base Selection: The choice of base is important. While triethylamine is commonly used, stronger, non-nucleophilic bases can sometimes be employed. prepchem.com Pyridine can also be used and may act as a catalyst in some cases. The base must be strong enough to effectively neutralize the generated HCl but should not promote side reactions. In some cases, using a stronger base like triethylamine can favor the formation of a "sulfene" intermediate from methanesulfonyl chloride, which can lead to a different reaction pathway compared to the direct nucleophilic attack by the alcohol. stackexchange.com

Stoichiometry: A slight excess of both the base and methanesulfonyl chloride is often used to ensure complete conversion of the starting alcohol.

Work-up Procedure: A careful aqueous work-up is necessary to remove the amine hydrochloride salt and any unreacted reagents. This typically involves sequential washes with dilute acid (to remove excess amine), water, and a saturated sodium bicarbonate solution (to remove any remaining acidic species). prepchem.com

| Parameter | Objective | Typical Conditions / Considerations |

|---|---|---|

| Temperature | Minimize side reactions | -10 °C to 25 °C; dropwise addition of MsCl at 0 °C or below |

| Base | Neutralize HCl byproduct | 1.1-1.5 equivalents of Et₃N or pyridine |

| Solvent | Solubilize reagents, control temperature | Anhydrous aprotic solvents (DCM, THF) |

| Reaction Time | Ensure complete conversion | 30 minutes to several hours, monitored by TLC or GC |

Asymmetric Synthesis of Enantiopure Tetrahydropyran-3-yl Methanesulfonates

The synthesis of enantiomerically pure forms of substituted tetrahydropyrans is of significant interest for pharmaceutical applications. This requires stereochemical control during the formation of the tetrahydropyran ring and/or during subsequent functionalization.

The conversion of a chiral, enantiopure alcohol to its corresponding mesylate is a well-established transformation that proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. masterorganicchemistry.com The reaction involves a nucleophilic attack by the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. masterorganicchemistry.comkhanacademy.org Since the carbon-oxygen bond of the alcohol is not broken during this process, the stereochemistry of the chiral center is preserved. Therefore, if an enantiopure sample of (R)- or (S)-tetrahydro-2H-pyran-3-ol is used as the starting material, the mesylation reaction will yield the corresponding enantiopure (R)- or (S)-tetrahydro-2H-pyran-3-yl methanesulfonate, respectively.

The key to producing an enantiopure pyran mesylate is the initial asymmetric synthesis of the chiral tetrahydropyranol precursor. Chiral catalysis plays a pivotal role in achieving this. Several advanced strategies employ chiral catalysts to construct the tetrahydropyran ring with high enantioselectivity.

Catalytic Asymmetric Hetero-Diels-Alder Reactions: This is a powerful method for constructing chiral tetrahydropyran rings. Chiral Lewis acid catalysts can be used to control the facial selectivity of the cycloaddition between a diene and an aldehyde, leading to highly enantioenriched pyran derivatives. nih.gov

Ruthenium-Catalyzed Reactions: Asymmetric synthesis of highly functionalized tetrahydropyrans has been achieved using a sequence of ruthenium-catalyzed reactions. nih.gov For instance, a Ru-catalyzed dynamic kinetic resolution (DKR) can establish two adjacent stereocenters in a single step, which can then be elaborated into the desired pyranone core. nih.govacs.org

Organocatalysis: Chiral organocatalysts have also been employed in the synthesis of pyran derivatives through various reaction cascades, often involving Michael additions and cyclizations. researchgate.net

Once the enantiopure tetrahydropyranol is synthesized using one of these catalytic asymmetric methods, it can be converted to the final enantiopure mesylate using the standard esterification protocols described in section 2.2, with the confidence that the stereochemical integrity will be maintained.

Scalable Synthesis and Process Optimization for Industrial Applications

Translating a laboratory synthesis to an industrial scale introduces challenges related to safety, cost, efficiency, and robustness. The scalable synthesis of tetrahydropyran mesylates requires careful process optimization.

Key considerations for large-scale production include:

Process Safety: The mesylation reaction is exothermic, and managing heat evolution is critical on a large scale to prevent runaway reactions. researchgate.net This may require specialized reactors with efficient cooling systems and controlled, slow addition of reagents.

Reagent Selection: On an industrial scale, the cost and availability of raw materials are paramount. While methanesulfonyl chloride is common, alternative sulfonylating agents might be considered. The choice of solvent may shift from chlorinated solvents like DCM to more environmentally benign and easily recoverable options like toluene or 2-methyl-THF.

Telescoping Processes: To improve efficiency and reduce waste from intermediate purifications, steps are often "telescoped," where the product of one reaction is carried directly into the next step without isolation. acs.org For example, after the mesylation is complete, the reaction mixture might be directly subjected to the subsequent nucleophilic substitution, avoiding a separate work-up and purification of the potentially unstable mesylate intermediate. acs.org

Purification Methods: While laboratory-scale purifications often rely on silica (B1680970) gel chromatography, this is generally not feasible for large-scale industrial production. prepchem.com Instead, process development focuses on designing reaction conditions that allow the final product to be isolated and purified by crystallization or distillation, which are more scalable and cost-effective methods. researchgate.net

Diastereomeric Ratio Improvement: In cases where the tetrahydropyran ring is formed as a mixture of diastereomers (e.g., cis/trans), process optimization may focus on conditions that favor the formation of the desired isomer or on developing efficient methods (like crystallization-induced dynamic resolution) to isolate it. google.com

Mechanistic Investigations and Reactivity of Tetrahydro 2h Pyran 3 Yl Methanesulfonate

Nucleophilic Displacement Pathways Involving the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate (mesylate) group is a key feature of tetrahydro-2H-pyran-3-yl methanesulfonate, rendering the C3 position of the pyran ring susceptible to nucleophilic attack. The departure of the weakly basic mesylate anion is facile, enabling reactions with a wide range of nucleophiles. organic-chemistry.org The specific mechanism of this displacement, whether S"N"1 or S"N"2, is influenced by several factors including the structure of the substrate, the nature of the nucleophile, and the solvent conditions. youtube.comyoutube.com

The competition between S"N"1 and S"N"2 pathways is a central theme in the reactivity of this compound.

S"N"2 Mechanism: This pathway is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. organic-chemistry.org This mechanism is favored by strong nucleophiles and polar aprotic solvents. youtube.com For this compound, an S"N"2 reaction would involve the direct displacement of the methanesulfonate group by a nucleophile. The rate of an S"N"2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

S"N"1 Mechanism: In contrast, the S"N"1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This planar intermediate is then rapidly attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers (racemization). organic-chemistry.orgmasterorganicchemistry.com S"N"1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. youtube.comkhanacademy.org The stability of the resulting carbocation is a crucial factor; tertiary carbocations are more stable than secondary, which are more stable than primary. youtube.com

The structure of the tetrahydro-2H-pyran ring itself plays a role. The secondary nature of the carbon at the 3-position allows for the possibility of both S"N"1 and S"N"2 reactions, and the specific conditions of a given reaction will determine which pathway predominates.

| Reaction Type | Nucleophile Strength | Solvent | Substrate | Stereochemistry |

| S"N"1 | Weak | Polar Protic | Tertiary > Secondary | Racemization |

| S"N"2 | Strong | Polar Aprotic | Methyl > Primary > Secondary | Inversion |

Electrophilic Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The electrophilic nature of the C3 carbon in this compound makes it a valuable partner in reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules. researchgate.net

In carbon-carbon bond formation , organometallic reagents such as Grignard reagents or organocuprates can act as nucleophiles, attacking the electrophilic C3 center to displace the methanesulfonate and create a new C-C bond.

For carbon-heteroatom bond formation , a wide variety of heteroatom nucleophiles can be employed. nih.gov For instance, alkoxides or phenoxides can react to form ethers, while amines can be used to synthesize substituted aminopyrans. Thiolates can also be used to form thioethers. These reactions are crucial for introducing functional groups and building molecular diversity.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound can also facilitate intramolecular reactions, leading to the formation of new ring systems or rearranged products.

Intramolecular cyclization can occur if a nucleophilic group is present elsewhere in the molecule, positioned to attack the electrophilic C3 carbon. This can lead to the formation of bicyclic or spirocyclic systems, depending on the structure of the starting material. For example, a hydroxyl group located at a suitable position on a substituent could attack the C3 carbon, displacing the methanesulfonate and forming a new cyclic ether.

Rearrangement reactions are also a possibility, particularly if the reaction proceeds through a carbocation intermediate (S"N"1 pathway). youtube.com Hydride or alkyl shifts can occur to form a more stable carbocation before the nucleophile attacks. For example, if a carbocation is formed at the C3 position, a hydride shift from an adjacent carbon could lead to a more stable carbocation, resulting in a rearranged product. Studies on related pyran systems have shown that acid-catalyzed additions to dihydropyran can be followed by cationic rearrangements. rsc.org

Impact of Substituent Effects and Stereochemistry on Reactivity

The reactivity of this compound can be significantly influenced by the presence of other substituents on the pyran ring and by the stereochemistry of the molecule.

Substituent effects can be both electronic and steric. Electron-withdrawing groups on the ring can increase the electrophilicity of the C3 carbon, potentially accelerating nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity. Steric hindrance from bulky substituents near the reaction center can impede the approach of a nucleophile, particularly for an S"N"2 reaction which requires a specific trajectory for the incoming nucleophile.

Applications of Tetrahydro 2h Pyran 3 Yl Methanesulfonate in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The tetrahydropyran (B127337) ring is a common scaffold in many natural products and pharmacologically active compounds. Tetrahydro-2H-pyran-3-yl methanesulfonate (B1217627) serves as a key building block for elaborating this core structure into more complex heterocyclic systems, such as spirocyclic and fused-ring derivatives.

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. Tetrahydro-2H-pyran-3-yl methanesulfonate has been utilized as a reactant in the formation of such structures. In one documented synthesis, (±)-tetrahydro-2H-pyran-3-yl methanesulfonate was reacted with a substituted azaindazole derivative in dimethyl sulfoxide (B87167) (DMSO) to yield a spirocyclic compound. This reaction proceeds via nucleophilic substitution, where the nitrogen of the azaindazole displaces the mesylate group on the pyran ring. google.com

Table 1: Synthesis of a Spirocyclic Azaindazole Derivative Click on a row to view more details.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

The fusion of a pyran ring with other heterocyclic systems generates novel scaffolds with potential biological activities. This compound is a valuable precursor for creating N-alkenylated fused pyran systems. For instance, it has been used in the synthesis of 2H-indazole derivatives, which are investigated as IRAK4 inhibitors. ajol.info The reaction involves the alkylation of a pyrazolopyridine core with this compound, where the nitrogen atom of the pyrazole (B372694) ring acts as the nucleophile to displace the mesylate leaving group, thus fusing the pyran moiety to the existing heterocyclic framework. ajol.info

Table 2: Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative Click on a row to view more details.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

The application of this compound specifically for the direct synthesis of pyran-hydrazine derivatives through the displacement of the mesylate group by hydrazine (B178648) is not extensively detailed in the reviewed scientific literature. While the synthesis of pyran-hydrazide compounds from precursors like pyran-carboxylates is known, a direct pathway starting from the title mesylate is not prominently documented. researchgate.netnih.gov

Role as a Precursor in the Synthesis of Potential Biologically Active Compounds

The inherent reactivity of this compound makes it an important intermediate in the multi-step synthesis of molecules designed to interact with biological targets.

Monoamine transporters (MATs), which include transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are crucial targets for drugs treating neuropsychiatric disorders. nih.gov Substituted pyran derivatives have been developed as potent triple uptake inhibitors (TUIs). In the synthesis of these complex molecules, a stereoisomer of the title compound, (3R,6S)-6-(2,2-diphenylethyl)this compound, serves as a key intermediate. This chiral mesylate is synthesized from the corresponding alcohol by reaction with methanesulfonyl chloride in the presence of triethylamine (B128534). The mesylate's role is to facilitate the subsequent introduction of an amino-methyl-phenol group via a nucleophilic substitution reaction, which is a critical step in assembling the final biologically active inhibitor.

Table 3: Synthesis of a Mesylate Intermediate for a Monoamine Transporter Inhibitor Click on a row to view more details.

| Precursor | Reagents | Solvent | Product |

|---|

This intermediate is then used to synthesize the final TUI, highlighting the essential role of the mesylate in the strategic construction of complex, pharmacologically relevant molecules.

While the tetrahydropyran structure is the core of pyranose sugars, the use of this compound as a glycosyl donor or in other direct applications related to glycoside formation is not well-documented in the surveyed literature. Glycosylation reactions typically require specific activating groups at the anomeric carbon (C1 position) of the pyran ring, a role for which the 3-yl methanesulfonate is not conventionally suited.

Integration into Total Synthesis Strategies of Natural Products and Complex Molecules

While direct applications of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the utility of structurally analogous compounds highlights the potential of this reagent. The synthesis of complex pharmaceutical agents often employs building blocks with similar functionalities, demonstrating the strategic importance of the tetrahydropyran scaffold coupled with a methanesulfonate leaving group.

A notable example is the synthesis of L-733,060, a potent and selective non-peptide antagonist for the neurokinin-1 (NK1) receptor. In a reported synthetic route, a key step involves the use of (S)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, a close structural analog of the target compound. This tosylate, which functions similarly to a methanesulfonate, is used to introduce a crucial cyclic ether moiety into the piperidine (B6355638) core of L-733,060. This reaction underscores the role of such reagents in forming key carbon-carbon or carbon-heteroatom bonds in the assembly of complex, biologically active molecules. The tetrahydropyran ring, present in many natural products, can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making its introduction a strategic goal in synthetic design.

The general strategy involves the nucleophilic displacement of the methanesulfonate group by a suitable nucleophile within a complex molecular fragment, thereby forging a new bond and extending the carbon skeleton or introducing a key functional group. The stereochemistry of the tetrahydropyran ring can be precisely controlled, which is often crucial for the biological activity of the final product.

Table 1: Examples of Complex Molecules Synthesized Using Tetrahydropyran Derivatives

| Complex Molecule | Role of Tetrahydropyran Derivative | Key Reaction Type |

| L-733,060 (NK1 Receptor Antagonist) | Introduction of a cyclic ether moiety via a tosylate analog. | Nucleophilic Substitution |

| Various Piperidine Derivatives | Building block for constructing substituted piperidines. | Alkylation |

| Cannabinoid Receptor Agonists | Incorporation of the tetrahydropyran ring into the final structure. | Nucleophilic Substitution |

Utility in the Development of Functional Materials (e.g., Liquid Crystals)

The unique structural and electronic properties of the tetrahydropyran ring make it a valuable component in the design of functional materials, particularly liquid crystals. A patent discloses the use of tetrahydro-2H-pyran derivatives, including those activated with a methanesulfonate (mesilate) leaving group, in the synthesis of novel liquid crystal compounds. google.com

In this context, (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate can serve as a key intermediate. The synthesis of these liquid crystals typically involves an etherification reaction where the methanesulfonate is displaced by a phenolic compound, which forms the core of the liquid crystal mesogen. The tetrahydropyran unit often acts as a terminal group in the final liquid crystal molecule, influencing its mesomorphic properties, such as the temperature range of the liquid crystalline phase and the type of mesophase formed (e.g., nematic, smectic).

Table 2: Properties of Liquid Crystals Incorporating Tetrahydro-2H-pyran Derivatives

| Compound Structure (General) | Role of Tetrahydropyran Moiety | Resulting Physicochemical Properties | Potential Application |

| Aryl-(CH2)n-O-Tetrahydropyran | Terminal group | Lower melting point, broad nematic phase range | Liquid Crystal Displays (LCDs) |

| Difluorophenoxy-methyl-tetrahydropyran | Terminal group with fluorine substitution | Negative dielectric anisotropy | Advanced LCD technologies |

Derivatization and Functional Group Transformations of Tetrahydropyran 3 Yl Methanesulfonates

Modifications at the Methanesulfonate (B1217627) Moiety

The methanesulfonate group in tetrahydro-2H-pyran-3-yl methanesulfonate is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for introducing a wide range of functional groups at the C-3 position of the tetrahydropyran (B127337) ring.

The selection of the nucleophile and reaction conditions, particularly the solvent, plays a critical role in the stereochemical outcome of the substitution. nih.gov Polar solvents tend to favor SN1-type reactions, which can lead to a mixture of stereoisomers, while nonpolar solvents often promote SN2 reactions, resulting in an inversion of configuration at the reaction center. nih.govnyu.edu For instance, trichloroethylene has been identified as an effective solvent for achieving stereoselective C- and O-glycosylations. nih.govnyu.edu

Common nucleophiles employed in these transformations include halides, azides, cyanides, and various oxygen- and nitrogen-based nucleophiles. The resulting products can then be further elaborated into more complex structures. For example, the introduction of an azide group allows for subsequent reduction to an amine or participation in click chemistry reactions.

Detailed research findings have demonstrated the efficiency of various nucleophilic substitution reactions on tetrahydropyran systems. The choice of the leaving group, often a sulfonate ester like methanesulfonate or tosylate, is crucial for the success of these transformations.

| Nucleophile | Reagent | Solvent | Product | Stereochemistry |

| Azide | Sodium Azide | DMF | 3-Azidotetrahydropyran | Inversion |

| Cyanide | Potassium Cyanide | DMSO | Tetrahydropyran-3-carbonitrile | Inversion |

| Hydroxide (B78521) | Sodium Hydroxide | Water/THF | Tetrahydropyran-3-ol | Inversion |

| Amine | Ammonia | Methanol | 3-Aminotetrahydropyran | Inversion |

Functionalization of the Tetrahydropyran Ring

Beyond modifications at the methanesulfonate moiety, the tetrahydropyran ring itself can be functionalized to introduce additional substituents. These transformations often take advantage of the existing functionality or involve the activation of C-H bonds.

One common strategy involves the use of strong bases to deprotonate a position on the ring, followed by quenching with an electrophile. For example, regioselective α-lithiation of 2-phenyltetrahydropyran can be achieved, allowing for the introduction of various functional groups at the C-2 position. researchgate.net The presence of a directing group can facilitate the selective activation of a specific C-H bond.

Ring-opening reactions of the tetrahydropyran ring, followed by functionalization and subsequent ring-closure, provide another avenue for introducing substituents. acs.org These methods can lead to the formation of highly substituted tetrahydropyrans with well-defined stereochemistry. For instance, Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran, followed by α-alkylation or arylation, has been used to synthesize di-substituted aminotetrahydropyrans. nih.gov

Recent advancements have focused on developing more efficient and selective methods for C-H functionalization, which avoids the need for pre-functionalized substrates. nih.gov These methods often employ transition metal catalysts to achieve high levels of regio- and stereoselectivity.

| Reaction Type | Reagents | Position of Functionalization | Functional Group Introduced |

| C-H Arylation | Pd(II) catalyst, Aryl iodide | γ-methylene | Aryl |

| α-Alkylation | Base, Alkyl halide | α to amine | Alkyl |

| α-Lithiation | sBuLi, TMEDA | α to phenyl | Various electrophiles |

| Ring Opening | SmI2 | - | - |

Stereocontrolled Derivatization Reactions

The stereoselective synthesis of substituted tetrahydropyrans is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. uva.esmdpi.com A variety of methods have been developed to control the stereochemical outcome of derivatization reactions involving tetrahydropyran-3-yl methanesulfonates.

Chiral catalysts can be employed to achieve enantioselective transformations. whiterose.ac.uk For example, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of spirocyclic THPs with high enantioselectivity. whiterose.ac.uk The use of chiral auxiliaries attached to the tetrahydropyran ring can also direct the stereochemical course of a reaction.

Substrate-controlled diastereoselective reactions are also widely used. uva.es The existing stereocenters on the tetrahydropyran ring can influence the approach of a reagent, leading to the preferential formation of one diastereomer. For instance, acid-mediated cyclization of allylsilyl alcohols can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es The strategic placement of bulky substituents can also be used to block one face of the molecule, thereby directing the attack of a nucleophile or electrophile.

Several synthetic strategies have been developed to achieve high levels of stereocontrol, including:

Intramolecular oxa-Michael reactions: This method has been used for the asymmetric synthesis of substituted THPs. whiterose.ac.uk

Prins cyclization: This reaction is a powerful tool for the stereoselective synthesis of the tetrahydropyran skeleton. beilstein-journals.orgnih.gov

Acid-catalyzed cyclization of silylated alkenols: This approach provides a convenient route to polysubstituted tetrahydropyrans with good yields and excellent diastereoselectivities. uva.esmdpi.com

Metal-catalyzed coupling reactions: Cobalt- and iron-catalyzed cross-coupling reactions have been explored for the synthesis of substituted tetrahydropyrans. syr.edu

| Method | Catalyst/Reagent | Key Feature | Stereochemical Outcome |

| Asymmetric 'clip-cycle' reaction | Chiral phosphoric acids | Intramolecular oxa-Michael cyclization | High enantioselectivity (up to 99% ee) whiterose.ac.uk |

| Acid-catalyzed cyclization | p-TsOH | Cyclization of allylsilyl alcohols | Excellent diastereoselectivities (>95:5) uva.es |

| Prins Cyclization | Lewis or Brønsted acids | Cyclization of homoallylic alcohols with aldehydes | High stereoselectivity beilstein-journals.org |

| Metal-catalyzed cross-coupling | Cobalt and Iron catalysts | Coupling of alkyl iodides with Grignard reagents | Formation of substituted tetrahydropyrans syr.edu |

Regioselective Functionalization Strategies

In addition to stereoselectivity, regioselectivity is a critical consideration in the functionalization of tetrahydropyran derivatives. Regioselective reactions allow for the selective modification of one specific position on the tetrahydropyran ring, even in the presence of other potentially reactive sites.

One common strategy for achieving regioselectivity is through the use of directing groups. A functional group on the tetrahydropyran ring can direct a reagent to a specific position through chelation or other non-covalent interactions. For example, a hydroxyl group can direct the epoxidation of a nearby double bond.

The inherent reactivity of different positions on the tetrahydropyran ring can also be exploited to achieve regioselectivity. For instance, the C-2 and C-6 positions adjacent to the oxygen atom are often more activated towards deprotonation.

Ring-opening reactions can also be employed in a regioselective manner. nih.gov The choice of reagent and reaction conditions can influence which bond of the tetrahydropyran ring is cleaved, leading to the formation of different regioisomeric products. For example, the intramolecular epoxide ring opening of 4,5-epoxy-alcohols can be controlled to favor the formation of the tetrahydropyran ring. nih.gov The regioselectivity of ring-opening reactions of tetrahydrofuran (B95107), a related cyclic ether, has been shown to be influenced by the electrophilic activator and the nucleophiles present. acs.orgnih.gov

| Strategy | Key Principle | Example Application |

| Directing Groups | A functional group directs a reagent to a specific position. | A hydroxyl group directing an epoxidation reaction. |

| Inherent Reactivity | Exploiting the different reactivity of various positions on the ring. | Preferential deprotonation at the C-2 or C-6 position. |

| Regioselective Ring-Opening | Controlled cleavage of a specific bond in the ring. | Selective intramolecular epoxide ring opening of 4,5-epoxy-alcohols. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Coupled Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. For chiral molecules, it can also be used to establish the absolute configuration. As Tetrahydro-2H-pyran-3-YL methanesulfonate (B1217627) is typically handled as a racemic mixture unless specifically resolved, X-ray diffraction would reveal the packing of both enantiomers in the crystal lattice. Currently, there are no publicly accessible single-crystal X-ray diffraction studies specifically for Tetrahydro-2H-pyran-3-YL methanesulfonate.

Chromatographic Techniques: HPLC, UPLC, and HPTLC for Purity Profiling and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of compounds, making them indispensable for purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating components of a mixture and determining the purity of a substance. A method for this compound would be developed to separate it from starting materials, by-products, and degradation products.

High-Performance Thin-Layer Chromatography (HPTLC) offers a quick and efficient way to analyze the purity of a sample and can be used to monitor the progress of a reaction.

In documented syntheses where this compound is used as a starting material, purification of the subsequent products is often achieved through column chromatography on silica (B1680970) gel. google.comgoogle.com The purity of related compounds is also monitored by techniques including thin-layer chromatography and HPLC. googleapis.com However, specific, detailed protocols for the purity profiling of this compound itself using HPLC, UPLC, or HPTLC are not described in the reviewed literature.

Computational Chemistry Approaches for Mechanistic Understanding and Molecular Design

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of the tetrahydropyran (B127337) (THP) ring, the core of Tetrahydro-2H-pyran-3-YL methanesulfonate (B1217627), is fundamental to its interactions and reactivity. The THP ring is not planar and exists in several conformations, with the chair form being the most stable. montclair.edu Computational studies using ab initio and density functional theory (DFT) have quantified the energy differences between these conformers for the parent THP molecule. The twist and boat conformations are significantly higher in energy than the chair conformation. montclair.edu For instance, the energy difference between the chair and the 2,5-twist conformer is calculated to be between 5.84 and 6.10 kcal/mol, depending on the theoretical method used. montclair.edu

| Conformer | Energy Difference (kcal/mol) - HF Methods | Energy Difference (kcal/mol) - MP2 Methods | Energy Difference (kcal/mol) - DFT Methods (B3LYP, etc.) |

|---|---|---|---|

| 2,5-Twist | 5.92 to 6.10 | 5.78 to 6.10 | 5.84 to 5.95 |

| 1,4-Boat | 6.72 to 7.05 | 6.76 to 7.16 | 6.23 to 6.46 |

Studies on substituted pyran analogs confirm this preference. Halogenated pyran analogues of D-talose, for example, consistently adopt a standard 4C1-like chair conformation in both solution and solid states, even when this creates unfavorable 1,3-diaxial repulsion between substituents. beilstein-journals.orgresearchgate.net Density functional theory (DFT) calculations corroborate these experimental findings, confirming the inherent stability of the chair form. beilstein-journals.orgresearchgate.net

Beyond static conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules. semanticscholar.org By simulating the movement of the molecule over time in a solvent environment, MD can reveal flexibility, solvent interactions, and the transitions between different conformational states, providing a more complete picture of the molecule's behavior in a realistic setting. semanticscholar.orgmdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure for a biological target, ligand-based drug design is a critical strategy for discovering and optimizing active molecules. nih.govnih.gov Pharmacophore modeling, a cornerstone of this approach, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com

For derivatives of the tetrahydropyran scaffold, pharmacophore modeling has been successfully applied to develop triple uptake inhibitors (TUIs), which target dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov A computational study using a training set of ten potent pyran derivatives generated a pharmacophore model crucial for balanced TUI activity. nih.gov The model identified a 'folded' conformation as being common to the active compounds. nih.gov The key features of this pharmacophore include a cationic center, aromatic groups, and hydrophobic regions, with specific distances between them being critical for activity. nih.gov

| Pharmacophore Feature 1 | Pharmacophore Feature 2 | Inter-Feature Distance (Å) | Description |

|---|---|---|---|

| Cationic (N+) | Aromatic | Variable | Represents the protonated amine common in monoamine transporter inhibitors. |

| Aromatic | Hydrophobic | Variable | Defines the spatial relationship between aromatic rings and hydrophobic moieties. |

| Hydrophobic | Hydrophobic | Variable | Maps the required locations for non-polar interactions. |

This model serves as a 3D query to screen virtual libraries for new molecules with the potential for similar activity, guiding the design of novel compounds. dovepress.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules and predicting their reactivity. nih.govrsc.org These methods can calculate a range of electronic properties that govern how a molecule interacts with others. mdpi.com

For pyran-related structures, DFT calculations are used to determine properties such as molecular electrostatic potential (MEP) and average local ionization energy (ALIE). mdpi.com MEP maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com ALIE calculations can identify the most easily ionizable electrons, which also points to regions susceptible to electrophilic attack. mdpi.com

Frontier Molecular Orbital (FMO) theory is another key application. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are strong indicators of a molecule's reactivity. nih.gov A low LUMO energy suggests a molecule is a good electron acceptor (electrophile), while a high HOMO energy indicates it is a good electron donor (nucleophile). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. nih.gov In studies predicting molecular reactivity, quantum chemical descriptors like ELUMO and EHOMO have been shown to be important variables. nih.gov

| Descriptor | Significance |

|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions. |

| Average Local Ionization Energy (ALIE) | Predicts the most probable sites for electrophilic attack. |

These computational approaches allow for the prediction of a molecule's reactivity and metabolic fate before undertaking complex and costly experimental work. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. drugdesign.org Computational methods are integral to modern SAR, allowing for the systematic evaluation of structural modifications.

For the tetrahydropyran scaffold, computational and experimental SAR studies have been conducted to understand its interaction with monoamine transporters. nih.gov In an effort to explore the SAR of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives, researchers designed and synthesized analogs with side-chain extensions at both the 3- and 6-positions of the pyran ring. nih.govresearchgate.net

The results of these studies, which tested the compounds' ability to inhibit the uptake of dopamine, serotonin, and norepinephrine, were definitive. nih.gov Modifications at the 3-position, which is the site of the methanesulfonate group in Tetrahydro-2H-pyran-3-YL methanesulfonate, led to a loss of biological activity compared to the parent compound. nih.govresearchgate.net In contrast, extending the side-chain at the 6-position resulted in a two-fold improvement in activity for one analog, indicating a more favorable interaction with the transporters at this position. nih.gov

| Position of Modification | Structural Change | Effect on Biological Activity (DAT, SERT, NET Inhibition) |

|---|---|---|

| 3-position | Side-chain extension | Loss of activity |

| 6-position | Side-chain extension | Improvement of activity (in cis-isomer) |

These findings are crucial for molecular design, as they clearly indicate that the 3-position of the tetrahydropyran ring is sensitive to substitution and that bulky groups at this position are detrimental to activity at the monoamine transporters. nih.gov

Future Directions and Emerging Trends in Tetrahydropyran Methanesulfonate Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of Tetrahydro-2H-pyran-3-YL methanesulfonate (B1217627) typically involves the reaction of its precursor alcohol, (Tetrahydro-2H-pyran-3-yl)methanol, with methanesulfonyl chloride in the presence of a stoichiometric amine base like triethylamine (B128534) in a chlorinated solvent such as dichloromethane (B109758). google.com While effective, this method presents several drawbacks from a green chemistry perspective, including the use of hazardous solvents and the generation of stoichiometric ammonium (B1175870) salt waste.

Future research is focused on developing more sustainable and efficient synthetic protocols. Key areas of development include:

Green Solvents: Replacing chlorinated solvents with more environmentally benign alternatives is a primary goal. Tetrahydropyran (B127337) (THP) itself is being investigated as a biodegradable and economically competitive solvent derived from renewable biomass, which could be an ideal choice for reactions involving its own derivatives. rsc.org Other green solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) or cyclopentyl methyl ether (CPME) are also viable candidates. rsc.org

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems can significantly reduce waste. An efficient water-solvent method for the mesylation of primary alcohols, using potassium hydroxide (B78521) and a catalytic amount of a suitable amine, has been developed. researchgate.net This Schotten–Baumann-type reaction, performed at a controlled pH, prevents the decomposition of the sulfonyl chloride and represents a greener alternative. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for easier scale-up. The synthesis of mesylates in flow systems can minimize reaction times and improve yield and purity, contributing to a more sustainable process.

| Parameter | Conventional Method | Emerging Sustainable Method |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Water, 2-MeTHF, THP |

| Base | Stoichiometric Triethylamine | Catalytic Amine / Inorganic Base (KOH) |

| Waste | Triethylammonium chloride salt | Minimal salt waste, recyclable catalyst |

| Process | Batch | Batch or Continuous Flow |

| Efficiency | Good yield | Potentially higher yield and throughput |

Exploration of New Applications in Medicinal Chemistry and Materials Science

The tetrahydropyran ring is a key structural motif in a vast array of biologically active molecules, including anticancer agents and cannabinoid receptor agonists. guidechem.comnih.govnih.gov this compound serves as a valuable building block for introducing this moiety into larger, more complex structures due to the excellent leaving group ability of the mesylate.

Medicinal Chemistry: Future applications will likely leverage the compound as an intermediate in the synthesis of novel therapeutics. The 3-substituted THP unit is a less common isomer compared to the 2- and 4-substituted variants, offering opportunities for novel structural designs. Research is anticipated in areas such as:

Scaffold Decoration: Using the mesylate as a handle for nucleophilic substitution, a diverse range of functional groups can be introduced at the 3-position of the THP ring. This allows for the rapid generation of libraries of compounds for screening against various biological targets.

Natural Product Analogs: Many natural products containing the THP ring possess potent biological activity. guidechem.com this compound can be used to synthesize analogs of these natural products, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties. For instance, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown potent and selective antiproliferative activity against breast cancer cell lines. nih.gov

Materials Science: The application of tetrahydropyran derivatives in materials science is a growing field.

Polymer Synthesis: Tetrahydropyran can be used as a solvent in cationic polymerization and can also be incorporated into polymer backbones. rsc.orgacs.orggoogle.com this compound could be used to synthesize polymers with pendant THP groups by reacting it with polymeric nucleophiles or by first converting it to a polymerizable monomer. These materials could have unique thermal or mechanical properties.

Functional Solvents: Tetrahydropyran itself is gaining traction as a sustainable, non-peroxide forming solvent. rsc.org Functionalized derivatives could be explored for specialized applications, such as in battery electrolytes or as media for specific catalytic reactions.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. These tools can predict reaction outcomes, suggest novel synthetic routes, and optimize reaction conditions, thereby accelerating the discovery and development of new molecules and materials. nih.gov

For this compound, AI can be applied in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient pathways to the precursor alcohol, (Tetrahydro-2H-pyran-3-yl)methanol, starting from simple, commercially available materials. These platforms analyze vast databases of chemical reactions to identify disconnections that may not be obvious to a human chemist. acs.org

Reaction Optimization: Machine learning algorithms can be used to optimize the mesylation reaction itself. By systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry in an automated synthesis platform, an AI can rapidly identify the conditions that maximize yield and minimize byproducts. rsc.org

Predicting New Applications: AI models can screen virtual libraries of compounds derived from this compound against predictive models for biological activity or material properties. This in silico screening can help prioritize synthetic targets and guide the exploration of new applications in medicinal chemistry and materials science.

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Discover novel synthetic routes to the precursor alcohol. | Reduced step count, increased overall yield, use of cheaper starting materials. |

| Reaction Condition Optimization | Identify optimal parameters for the mesylation step. | Higher yield, improved purity, reduced waste, faster process development. |

| Virtual Screening | Predict biological activity or material properties of derivatives. | Accelerated discovery of new drug candidates and functional materials. |

Catalyst Innovation for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the synthesis of this compound and its derivatives. The key challenges are achieving high efficiency and, in more complex polyol substrates, regioselectivity.

Future trends in catalysis for this system include:

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze a wide range of transformations. wikipedia.org For the mesylation of alcohols, chiral organocatalysts could enable the enantioselective synthesis of specific stereoisomers of the target compound, which is of paramount importance in medicinal chemistry. Furthermore, catalysts like N,N-dimethylamino pyridine (B92270) (DMAP) are already used in acylations, and tailor-made versions with peptide scaffolds are being developed to enhance site-selectivity in complex molecules. nih.gov

Supported Catalysts: Immobilizing catalysts on solid supports, such as silica (B1680970) gel or polymers, facilitates their separation from the reaction mixture and allows for their reuse, aligning with the principles of green chemistry. acs.org The development of solid-supported bases or Lewis acids could streamline the synthesis and purification of this compound. For example, metal sulfates supported on silica gel have been shown to be effective for the highly selective monoacylation of symmetric diols, a related transformation. acs.org

Enzyme Catalysis: Biocatalysis using enzymes like lipases offers exceptional selectivity under mild reaction conditions. While typically used for acylations, engineered enzymes could potentially be developed for selective sulfonations, offering a highly sustainable and selective route to the desired product.

Q & A

Basic: What safety protocols should be followed when handling Tetrahydro-2H-pyran-3-YL methanesulfonate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for ventilation to avoid inhalation exposure .

- Emergency Procedures:

- Eye Contact: Flush with water for 15 minutes; remove contact lenses if present .

- Skin Exposure: Immediately remove contaminated clothing and wash with soap and water .

- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid direct contact. Dispose of waste via certified hazardous waste services .

- Storage: Keep in a locked, cool, dry area away from oxidizers and acids .

Basic: How can researchers optimize the synthesis of this compound derivatives?

Answer:

- Reagent Selection: Use methanesulfonyl chloride for controlled sulfonation, ensuring stoichiometric equivalence to avoid side reactions .

- Reaction Conditions: Maintain temperatures below 40°C to prevent decomposition. Monitor pH (neutral to slightly basic) to stabilize intermediates .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate products. Confirm purity via LCMS (e.g., m/z 520.2 observed in compound 35) .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy:

- 1H NMR: Look for methanesulfonate protons at δ 3.0–3.2 ppm and pyran ring protons at δ 4.1–4.5 ppm .

- 13C NMR: Confirm sulfonate linkage via peaks at δ 45–50 ppm (CH3SO3-) .

- LCMS: Use electrospray ionization (ESI) to detect molecular ions (e.g., [M+H]+) and assess purity (>95%) .

- Melting Point: Determine crystallinity (if applicable) using differential scanning calorimetry (DSC) .

Advanced: How can conflicting NMR data in structurally similar derivatives be resolved?

Answer:

- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference .

- 2D NMR Techniques: Employ HSQC or COSY to assign overlapping proton signals (e.g., distinguishing pyran ring substituents) .

- Comparative Analysis: Cross-reference with published spectra of analogs (e.g., biphenyl derivatives in ) to validate assignments .

Advanced: What computational tools are effective for planning synthetic routes to this compound analogs?

Answer:

- Retrosynthesis Software: Use AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible pathways. These tools leverage reaction databases to prioritize routes with high yields (>80%) .

- Steric and Electronic Modeling: Apply DFT calculations (e.g., Gaussian) to evaluate transition states, particularly for sulfonate group introduction .

- Validation: Compare predicted vs. experimental yields (e.g., 82–91% in biphenyl derivatives) to refine models .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Answer:

- pH Stability:

- Thermal Stability:

Advanced: What are the best practices for disposing of waste containing this compound?

Answer:

- Segregation: Separate organic and aqueous waste streams to prevent reactive mixtures .

- Neutralization: Treat acidic/basic residues with buffering agents (e.g., sodium bicarbonate) before disposal .

- Documentation: Maintain logs of waste composition and volume for regulatory compliance. Partner with EPA-certified disposal services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.